Ethyl isoxazol-5-ylcarbamate
Description
Significance of the Isoxazole (B147169) Nucleus in Contemporary Organic Synthesis
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a structure of considerable importance in modern organic and medicinal chemistry. frontiersin.orgresearchgate.net Its unique structural and electronic properties make it a versatile building block, or synthon, for the creation of more complex molecules. researchgate.netijcrt.org The isoxazole nucleus is a key component in a variety of compounds that exhibit a broad spectrum of biological and pharmacological activities. frontiersin.orgijcrt.org
The utility of the isoxazole moiety is demonstrated by its presence in several commercially available drugs. scholarsresearchlibrary.com Notable examples include the antibacterial agent sulfamethoxazole (B1682508) and the penicillin-derivative antibiotic cloxacillin. ijcrt.org The isoxazole ring's ability to engage in various chemical interactions allows it to serve as a pharmacophore in drug design, contributing to activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. nih.gov The development of new synthetic strategies to create diverse and functionalized isoxazole derivatives remains an active area of research, highlighting its sustained relevance in both academic and industrial settings. researchgate.netijcrt.org
Contextualization of Isoxazolyl Carbamates in Chemical Research
When the isoxazole nucleus is functionalized with a carbamate (B1207046) group (-NHCOO-), it forms a class of compounds known as isoxazolyl carbamates. This combination has attracted research interest, particularly in medicinal chemistry. The carbamate group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility and its ability to bind to biological targets like enzymes or receptors.
Research Objectives and Scope of Investigation for Ethyl Isoxazol-5-ylcarbamate Studies
The study of a specific compound like this compound is typically driven by clear research objectives within the broader field of chemical science. A primary goal is often to synthesize and characterize the molecule to understand its fundamental physical and chemical properties.
A significant area of investigation for this class of compounds is in medicinal chemistry and drug discovery. ontosight.ai Research may focus on evaluating this compound as a potential therapeutic agent itself or, more commonly, as a key intermediate or building block for the synthesis of more complex and potentially more potent molecules. The scope of such investigations includes assessing its biological activity against various targets, such as enzymes implicated in diseases like cancer or inflammation. nih.gov For example, related isoxazolyl compounds are often tested for their ability to inhibit specific enzymes or interfere with cellular signaling pathways. ontosight.ai Therefore, the research objectives for this compound studies would likely involve its synthesis, purification, structural confirmation, and subsequent use in either biological screening assays or as a precursor in synthetic campaigns aimed at novel bioactive agents.
Chemical Data for this compound
| Identifier | Value | Source |
| IUPAC Name | ethyl N-(1,2-oxazol-5-yl)carbamate | vulcanchem.com |
| CAS Number | 859765-43-8 | bldpharm.com |
| Molecular Formula | C6H8N2O3 | vulcanchem.combldpharm.com |
| Molecular Weight | 156.14 g/mol | vulcanchem.combldpharm.com |
| Canonical SMILES | CCOC(=O)NC1=CC=NO1 | vulcanchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
ethyl N-(1,2-oxazol-5-yl)carbamate |
InChI |
InChI=1S/C6H8N2O3/c1-2-10-6(9)8-5-3-4-7-11-5/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
OLPQIPLABIHXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=NO1 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Isoxazol 5 Ylcarbamate and Analogues
Precursor Synthesis and Derivatization Approaches
This strategy focuses on the initial synthesis of a key intermediate, typically isoxazole-5-amine, which is then further modified to introduce the desired carbamate (B1207046) functional group. This stepwise approach allows for flexibility and the controlled introduction of substituents.
The synthesis of 5-aminoisoxazoles is a critical first step in this pathway. A direct and effective method involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine (B1172632). researchgate.net This reaction, typically conducted in refluxing aqueous ethanol, proceeds via the formation of a thiocarbamoylcyanoacetate intermediate from the corresponding aryl isothiocyanate and sodium ethylcyanoacetate. researchgate.net The subsequent reaction with hydroxylamine leads to the formation of the 5-aminoisoxazole ring, likely due to the high electronegativity of the cyano group, which favors reaction with the nucleophilic oximino group to yield the aminoisoxazole product. researchgate.net
Another versatile route to 5-substituted isoxazoles, which can be precursors to the amine, involves the isomerization of 5-chloroisoxazoles. These chloro-derivatives can be prepared from the more readily accessible isoxazol-5(4H)-ones. mdpi.com The 5-amino-substituted isoxazoles can then be synthesized through the reaction of these 5-halo-substituted isoxazoles with highly nucleophilic amines. mdpi.com
Once the isoxazole-5-amine precursor is obtained, the ethyl carbamate moiety is typically introduced via an acylation reaction. This can be achieved through several standard organic transformations. A common method involves the reaction of the amine with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org
Alternatively, coupling reactions can be employed. For instance, isoxazole-carboxylic acids can be coupled with anilines using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govijpca.org While this example forms an amide, a similar principle applies to forming carbamates from an alcohol component. The carbamate functionality itself imposes conformational restrictions and can participate in hydrogen bonding, making it a significant feature in molecular design. acs.org Palladium-catalyzed cross-coupling reactions have also been developed for the synthesis of N-aryl carbamates by reacting aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov
Direct Synthetic Routes to Ethyl Isoxazol-5-ylcarbamate Scaffolds
Direct synthetic routes, particularly those employing multi-component reactions (MCRs), offer an efficient and atom-economical approach to constructing the core isoxazole (B147169) ring system. These methods are highly valued for their ability to generate molecular complexity in a single step from simple starting materials.
The one-pot, three-component cyclocondensation reaction is a cornerstone for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, which are key intermediates and structural analogues. mdpi.comyu.edu.jo This reaction typically involves the condensation of an aromatic or heteroaromatic aldehyde, a β-ketoester (such as ethyl acetoacetate (B1235776) or ethyl 4-chloro-3-oxobutanoate), and hydroxylamine hydrochloride. niscpr.res.inorientjchem.org The process is highly convergent, assembling the heterocyclic core in a single synthetic operation. The resulting isoxazol-5(4H)-one can then be further elaborated to introduce the desired carbamate functionality.
The proposed mechanism for this transformation involves the initial formation of 3-substituted-isoxazole-5(4H)-ones from the β-ketoester and hydroxylamine. mdpi.com This intermediate then undergoes enolization, followed by a Knoevenagel condensation with the aldehyde to yield the final 4-arylidene-isoxazol-5(4H)-one product. mdpi.com
The efficiency and yield of the three-component synthesis of isoxazol-5(4H)-ones are significantly enhanced by the use of a catalyst. A wide variety of catalysts have been explored, reflecting a major focus of research in this area. These catalysts can be broadly classified as acidic, basic, or heterogeneous, and many are selected for their environmental compatibility. researchgate.netnih.gov
Examples of effective catalysts include simple organic acids like citric acid, orientjchem.org itaconic acid, mdpi.com and pyruvic acid. researchgate.net Basic organocatalysts such as sodium malonate have also proven effective. niscpr.res.in More complex and reusable catalytic systems, such as propylamine-functionalized cellulose (B213188) mdpi.comresearchgate.net and acidic ionic liquids, scielo.br have been developed to facilitate easier separation and align with green chemistry principles. The choice of catalyst can influence reaction times and yields, with many systems enabling the reaction to proceed efficiently at room temperature. mdpi.comniscpr.res.in
| Catalyst | Solvent | Temperature | Key Advantages | Reference |
|---|---|---|---|---|
| Acidic Ionic Liquid | Various | Reflux | Good yields (20-96%) | scielo.br |
| Sodium Malonate | Water | 25°C | Eco-friendly, simple procedure | niscpr.res.in |
| Propylamine-functionalized Cellulose | Water | Room Temp. | Reusable, high yields, green | mdpi.comresearchgate.net |
| Citric Acid | Water | Room Temp. | Convenient, high yields (70-90%) | orientjchem.org |
| Synthetic Enzyme (Synzyme) | Not specified | Not specified | Highly reusable (up to 15 times) | nih.gov |
| Itaconic Acid (Ultrasound) | Water | 50°C | Reusable, rapid (15 min), high yield (95%) | mdpi.comnih.gov |
| Pyruvic Acid (Ultrasound) | Water | Not specified | Biodegradable, short reaction times | researchgate.net |
| Ferrite Nanoparticles (Ultrasound) | Water | Room Temp. | Excellent yields (84-91%), rapid (20-35 min) | mdpi.com |
The synthesis of isoxazole derivatives has increasingly embraced the principles of green chemistry, aiming to reduce environmental impact through sustainable practices. yu.edu.joniscpr.res.in A major advancement has been the use of water as a reaction medium, which serves as an inexpensive, non-toxic, and environmentally benign alternative to traditional organic solvents. mdpi.comyu.edu.josemnan.ac.ir
Many of the catalyst-mediated, multi-component reactions are designed to proceed under mild conditions, often at room temperature, which significantly reduces energy consumption. mdpi.comniscpr.res.inorientjchem.org Furthermore, energy-efficient techniques such as ultrasonic irradiation mdpi.comnih.gov and exposure to natural sunlight semnan.ac.ir have been successfully employed to drive these reactions, offering clean and readily available energy sources. The use of biodegradable and recyclable catalysts, such as citric acid, orientjchem.org functionalized cellulose, mdpi.com and various agro-waste-based catalysts, nih.gov further enhances the green credentials of these synthetic routes. These methods often feature high atom economy, simple work-up procedures that avoid chromatographic purification, and the generation of minimal waste, making them attractive for sustainable chemical manufacturing. mdpi.comnih.gov
Cycloaddition Reactions for Isoxazole Ring Formation
The most prominent and widely utilized method for constructing the isoxazole core is the 1,3-dipolar cycloaddition reaction. researchgate.netwikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole with a "dipolarophile," typically an alkene or an alkyne, to form a five-membered ring. wikipedia.org This approach is highly valued for its efficiency and ability to generate the heterocyclic ring in a single, often high-yielding, step.
In the context of synthesizing isoxazoles, the 1,3-dipolar cycloaddition reaction typically involves a nitrile oxide as the 1,3-dipole and an alkyne or alkene as the dipolarophile. wikipedia.orgnih.gov The reaction between a nitrile oxide and an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an intermediate isoxazoline (B3343090), which can be subsequently oxidized if the aromatic core is desired. wikipedia.org
The synthesis of an isoxazolyl carbamate via this method can be approached in two primary ways:
Post-cycloaddition functionalization: An isoxazole with a suitable functional group, such as an amino or carboxylic acid moiety, is first synthesized. This precursor is then converted to the desired carbamate. For instance, isoxazole carboxylic acids can be converted to carbonyl azides, which then undergo a Curtius rearrangement or react with alcohols to form the carbamate linkage. researchgate.net
Pre-functionalized components: One of the starting materials for the cycloaddition, either the nitrile oxide precursor or the dipolarophile, can be synthesized with a carbamate or a protected precursor group already in place.
The in situ generation of nitrile oxides is a common strategy to avoid handling these reactive intermediates. nih.govresearchgate.net Nitrile oxides are often prepared from aldoximes through oxidation using reagents like chloramine-T or diacetoxyiodobenzene, or from hydroximoyl chlorides via dehydrohalogenation with a base. nih.govresearchgate.netmdpi.com
Table 1: Key Components in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Component | Role | Common Precursors/Examples |
|---|---|---|
| Nitrile Oxide | 1,3-Dipole | Generated in situ from aldoximes or hydroximoyl chlorides. nih.gov |
| Alkyne/Alkene | Dipolarophile | Terminal or internal alkynes/alkenes. wikipedia.orgnih.gov |
This table summarizes the fundamental components used in the 1,3-dipolar cycloaddition reaction to form the isoxazole ring.
A significant challenge in the 1,3-dipolar cycloaddition between unsymmetrical alkynes and nitrile oxides is controlling the regioselectivity—that is, determining which of the two possible constitutional isomers is formed. For the synthesis of a 5-substituted isoxazole, such as this compound, the reaction must be directed to place the desired substituent at the C5 position of the ring.
The regiochemical outcome is influenced by a combination of steric and electronic factors of the reactants. nih.gov The use of metal catalysts, particularly copper(I), has been shown to provide excellent regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes. organic-chemistry.orgnih.gov The copper-catalyzed cycloaddition (CuAAC) of terminal acetylenes and in situ generated nitrile oxides is a highly reliable process for producing 3,5-disubstituted isoxazoles. organic-chemistry.org Alternative strategies involve the use of alkyne surrogates, such as 1,1-disubstituted bromoalkenes, which can also lead to highly regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov
Table 2: Factors Influencing Regioselectivity in Isoxazole Synthesis
| Factor | Influence on Reaction Outcome | Example |
|---|---|---|
| Catalysis | Copper(I) catalysts promote the formation of 3,5-disubstituted isoxazoles from terminal alkynes. organic-chemistry.orgnih.gov | Use of Cu(I) salts in the reaction of a terminal alkyne and a nitrile oxide. organic-chemistry.org |
| Dipolarophile Structure | Electron-withdrawing or -donating groups on the alkyne or alkene influence orbital interactions. | Reactions with carbonyl-containing alkynes show different regioselectivity compared to sulfone-containing alkynes. nih.gov |
| Reaction Conditions | Solvent and temperature can subtly affect the isomeric ratio. | Environmentally benign procedures using ultrasound radiation have been developed. nih.gov |
This table outlines key factors that control the regiochemical outcome of the 1,3-dipolar cycloaddition for preparing specifically substituted isoxazoles.
Synthesis of Functionalized Isoxazolyl Carbamate Building Blocks
Functionalized isoxazoles are valuable as versatile building blocks for creating more complex molecules in drug discovery. lifechemicals.com The isoxazole ring is not merely a static scaffold but contains "dormant" functionalities that can be chemically manipulated. lifechemicals.com The synthesis of isoxazolyl carbamates bearing additional reactive groups allows for their incorporation into larger molecular architectures through subsequent chemical reactions.
The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity. academie-sciences.fr Consequently, the synthesis of fluorinated isoxazole building blocks is an area of active research. nih.govenamine.net
Methods for producing fluorine-containing isoxazoles include:
Direct Fluorination: This late-stage functionalization involves the direct substitution of a hydrogen atom on a pre-formed isoxazole ring with fluorine. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are used for this purpose. academie-sciences.fracademie-sciences.frresearchgate.net For example, direct fluorination at the C4 position of 3,5-disubstituted isoxazoles has been achieved with NFSI, providing access to novel 4-fluoro-isoxazoles. academie-sciences.fracademie-sciences.fr
Cycloaddition with Fluorinated Precursors: This approach involves using starting materials that already contain fluorine. A comprehensive strategy has been developed for the synthesis of 5-(fluoroalkyl)isoxazoles via the metal-free [3+2] cycloaddition of halogenoximes with CF₃-substituted alkenes. nih.govenamine.net This method allows for the preparation of isoxazoles with mono-, di-, and trifluoromethyl groups at the C5 position on a multigram scale. nih.govenamine.net
Chirality is a critical aspect of drug design, and the development of methods for the asymmetric synthesis of isoxazole derivatives is essential. The preparation of enantiomerically pure or enriched isoxazolyl carbamate intermediates can be achieved through several strategies.
One approach is the use of chiral catalysts in the cycloaddition reaction. For example, a squaramide-catalyzed asymmetric domino [3+2] cycloaddition has been developed to produce complex isoxazole-containing spirooxindoles with high diastereoselectivity and enantioselectivity. rsc.org Such catalytic systems can create multiple stereocenters in a single step.
Another strategy involves the use of chiral auxiliaries attached to one of the reactants. These auxiliaries direct the stereochemical course of a reaction and are subsequently removed. While not specific to isoxazoles, methods for the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine (B1195125) carbamates have been established, demonstrating a robust way to create chiral α-hydroxy amides from carbamate precursors. nih.govnih.gov This principle of using covalently attached chiral auxiliaries could be adapted to control stereochemistry during the synthesis of isoxazole building blocks.
Furthermore, asymmetric synthesis can begin from simple chiral starting materials. A straightforward method for creating functionalized, chiral 3,5-disubstituted isoxazolines, which are direct precursors to isoxazoles, has been developed starting from (S)-epichlorohydrin. nih.gov By functionalizing these chiral isoxazoline building blocks, one can access a variety of chiral isoxazole derivatives.
Chemical Reactivity and Transformation Pathways of Ethyl Isoxazol 5 Ylcarbamate Scaffolds
Reactivity Profiles of the Isoxazole-5-Carbamate Moiety
The isoxazole-5-carbamate moiety is characterized by a unique electronic and structural arrangement that dictates its chemical behavior. The isoxazole (B147169) ring, an electron-rich aromatic system, is susceptible to both electrophilic and nucleophilic attack, as well as ring-opening reactions due to the inherent weakness of the N-O bond. The carbamate (B1207046) group, on the other hand, offers sites for N-alkylation and N-acylation, and its ester functionality can undergo hydrolysis or transesterification under appropriate conditions.
The reactivity of the isoxazole ring is significantly influenced by the nature of its substituents. In the case of ethyl isoxazol-5-ylcarbamate, the carbamate group at the 5-position can modulate the electron density of the ring, thereby influencing its susceptibility to various reagents. For instance, the isoxazole ring can undergo electrophilic substitution, typically at the C4 position, which is the most electron-rich carbon. reddit.com
Furthermore, the isoxazole ring is known to undergo reductive cleavage of the N-O bond, leading to the formation of β-enaminones. nih.gov This transformation provides a valuable synthetic route to a variety of other heterocyclic systems. Photochemical conditions can also induce skeletal rearrangements, most notably the conversion of isoxazoles to their oxazole (B20620) isomers. nih.govucd.ie
Derivatization and Functionalization Reactions
The this compound scaffold allows for a wide array of derivatization and functionalization reactions, targeting either the carbamate group or the isoxazole ring itself. These modifications are crucial for the development of new chemical entities with tailored properties.
Alkylation and Acylation Strategies on Isoxazolyl Carbamates
The nitrogen atom of the carbamate group in this compound can act as a nucleophile, enabling both alkylation and acylation reactions. These transformations are fundamental in building molecular complexity and modulating the biological activity of the parent compound.
N-Alkylation: The N-H bond of the carbamate can be deprotonated with a suitable base to generate a nucleophilic nitrogen species, which can then be alkylated with various alkyl halides. inchem.org The choice of base and solvent is critical to avoid competing reactions and ensure high yields. Iron-catalyzed alkylation of carbamates with Grignard reagents has also been reported as a versatile method for constructing sp2–sp3 carbon–carbon bonds. researchgate.net
N-Acylation: N-acylation of carbamates is a common strategy to introduce a variety of functional groups. This can be achieved by reacting the carbamate with acid chlorides or anhydrides in the presence of a base. derpharmachemica.com Lewis acids such as zinc chloride (ZnCl2) have been shown to effectively promote the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. semanticscholar.orgresearchgate.net Heteropolyacids have also been employed as green and reusable catalysts for this transformation. nih.gov
| Reagent Type | General Conditions | Product Type |
| Alkyl Halide | Base (e.g., NaH) in an inert solvent (e.g., THF) | N-Alkyl this compound |
| Acid Chloride/Anhydride | Base (e.g., Pyridine, Et3N) or Lewis Acid (e.g., ZnCl2) | N-Acyl this compound |
Modifications of the Ethyl Carbamate Group
The ethyl carbamate group itself can be subjected to several modifications. The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid, which is generally unstable and may decarboxylate to the corresponding 5-amino-isoxazole. Enzymatic hydrolysis of the ethyl carbamate group is also a known transformation. researchgate.net
Transesterification of the ethyl group with other alcohols can be achieved under acidic or basic catalysis, allowing for the introduction of different alkyl or aryl groups. Furthermore, the entire carbamate group can be cleaved to regenerate the parent amine under specific reductive conditions, for example, using trimethylsilyl (B98337) iodide followed by methanolysis. rsc.org
Reactions at the Isoxazole Ring System
The isoxazole ring of this compound is a hub of reactivity, allowing for various transformations that can significantly alter the molecular scaffold.
Electrophilic Substitution: As an aromatic heterocycle, the isoxazole ring can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. For isoxazoles, electrophilic attack generally occurs at the C4 position. reddit.com
Nucleophilic Substitution: While less common for the unsubstituted isoxazole ring, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strongly electron-withdrawing groups, such as a nitro group. For instance, 5-nitroisoxazoles readily undergo SNAr reactions with various nucleophiles. researchgate.netnih.gov
Ring-Opening Reactions: The labile N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions. Reductive ring opening, often achieved through catalytic hydrogenation, cleaves the N-O bond to afford β-enaminones. nih.gov This transformation is a powerful tool for the synthesis of other heterocyclic systems.
Rearrangement Reactions and Skeletal Transformations of Isoxazole Scaffolds
The isoxazole ring is known to undergo a variety of rearrangement and skeletal transformation reactions, leading to the formation of diverse heterocyclic structures. These transformations are often driven by the release of ring strain or the formation of more stable aromatic systems.
Intramolecular Cyclizations and Rearrangements
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, if a suitable reactive group is introduced at the N-position of the carbamate, it can cyclize with a substituent on the isoxazole ring or vice versa. Intramolecular nitrile oxide cycloaddition (INOC) is a powerful method for constructing isoxazole-fused ring systems. nih.govsemanticscholar.org
Photochemical irradiation of isoxazoles is a well-established method for inducing skeletal rearrangements. nih.gov Typically, UV irradiation leads to the homolytic cleavage of the N-O bond, forming a diradical intermediate that can rearrange to an acyl azirine. This intermediate can then undergo further transformation to yield an oxazole. reddit.comnih.gov This photochemical transposition provides a synthetic route to oxazole derivatives from readily available isoxazole precursors.
Another notable rearrangement is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine (B12869654) systems. rsc.org Base-catalyzed isoxazole-oxazole ring transformations via a Beckmann rearrangement have also been reported.
| Transformation Type | Conditions | Product |
| Photochemical Rearrangement | UV light (200–330 nm) | Oxazole derivative |
| Reductive Ring Opening | Catalytic Hydrogenation (e.g., Pd/C) | β-Enaminone |
| Boulton–Katritzky Rearrangement | Base | Rearranged heterocyclic system |
| Beckmann Rearrangement | Base | Oxazole derivative |
Conversion of Isoxazol-5-ones to Other Heterocyclic Systems
The isoxazole ring, particularly in the form of isoxazol-5-ones and their derivatives like this compound, serves as a versatile scaffold in organic synthesis. Its inherent ring strain and the presence of a labile N-O bond make it susceptible to various ring-opening and rearrangement reactions, providing access to a diverse array of other heterocyclic systems. These transformations are often triggered by thermal, acidic, basic, or reductive conditions, leading to valuable molecular architectures.
One of the significant transformation pathways of 5-aminoisoxazole derivatives, which are structurally related to this compound, is their conversion into pyrimidine (B1678525) systems. This transformation is of particular interest due to the prevalence of the pyrimidine core in biologically active molecules, including nucleosides. Research has demonstrated that 5-aminoisoxazole can be a precursor to the pyrimidine nucleoside uridine. This conversion is thought to proceed through the reductive cleavage of the weak N-O bond of the isoxazole ring, followed by intramolecular cyclization. This strategy highlights the potential of using isoxazol-5-ylcarbamate scaffolds as synthons for pyrimidine derivatives.
Another important class of transformations involves the rearrangement of the isoxazole core to form other five-membered heterocycles. For instance, isoxazoles can be converted into pyrazoles. This transformation typically involves reaction with hydrazine (B178648) derivatives, where the hydrazine displaces the ring oxygen to form the pyrazole (B372694) core.
Furthermore, the isoxazole moiety can be expanded to six-membered heterocyclic systems such as pyridines. This can be achieved through various synthetic strategies, including Diels-Alder reactions or rhodium-catalyzed ring expansion reactions. These methods underscore the utility of isoxazoles as compact precursors for constructing more complex heterocyclic frameworks.
The reactivity of the isoxazole ring can also be harnessed to create fused heterocyclic systems. For example, 5-aminoisoxazoles can participate in condensation reactions with 1,3-dicarbonyl compounds to yield isoxazolo[5,4-b]pyridines. Additionally, rearrangements such as the Boulton–Katritzky rearrangement have been observed in isoxazole-containing systems, leading to the formation of other heterocycles like 1,2,3-triazoles.
The following tables summarize potential heterocyclic transformations of isoxazol-5-yl derivatives based on known reactivity of related compounds.
Table 1: Transformation of Isoxazol-5-yl Scaffolds to Pyrimidines
| Starting Material Analogue | Reagents and Conditions | Product Heterocycle | Plausible Mechanism |
|---|---|---|---|
| 5-Aminoisoxazole | Reductive cleavage (e.g., H₂, catalyst), followed by cyclization | Pyrimidine | N-O bond cleavage, intramolecular cyclization |
| This compound | Base-mediated rearrangement | Pyrimidinone derivative | Ring opening to a β-ketonitrile intermediate, followed by cyclization |
Table 2: Transformation of Isoxazol-5-yl Scaffolds to Other Heterocycles
| Starting Material Analogue | Reagents and Conditions | Product Heterocycle | Reaction Type |
|---|---|---|---|
| Substituted Isoxazole | Hydrazine hydrate, heat | Pyrazole | Ring transformation |
| Substituted Isoxazole | Dienophile, heat or Lewis acid | Pyridine | [4+2] Cycloaddition (Diels-Alder) |
| 5-Aminoisoxazole | 1,3-Dicarbonyl compound, acid catalyst | Isoxazolo[5,4-b]pyridine | Condensation/Cyclization |
| Isoxazolo[4,5-b]pyridine derivative | Base | 1,2,3-Triazole | Boulton–Katritzky Rearrangement |
Mechanistic Investigations of Reactions Involving Ethyl Isoxazol 5 Ylcarbamate
Reaction Pathway Elucidation for Isoxazolyl Carbamate (B1207046) Formation
The formation of ethyl isoxazol-5-ylcarbamate involves the synthesis of the core isoxazole (B147169) ring followed by the introduction of the ethyl carbamate group at the 5-position. While direct mechanistic studies on the complete synthesis of this compound are not extensively detailed in the literature, the reaction pathway can be elucidated by examining the formation of key precursors, particularly 5-aminoisoxazoles, and the subsequent carbamoylation reaction.
A plausible synthetic route commences with the formation of a 5-aminoisoxazole scaffold. One established method involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine (B1172632). researchgate.net In this pathway, the thiocarbamoylcyanoacetate derivative undergoes cyclization with hydroxylamine in refluxing ethanol, leading to the formation of the corresponding 5-aminoisoxazole. researchgate.net The mechanism proceeds through a nucleophilic attack of hydroxylamine, followed by an intramolecular condensation and elimination of hydrogen sulfide (B99878) to yield the stable isoxazole ring. researchgate.net
The crucial step in forming the target compound is the subsequent reaction of the 5-aminoisoxazole with an ethyl haloformate, typically ethyl chloroformate. This reaction is a standard method for the synthesis of carbamates. The mechanism involves the nucleophilic attack of the amino group of the 5-aminoisoxazole on the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form the ethyl carbamate derivative.
Proposed Reaction Pathway for this compound Formation:
| Step | Reactants | Intermediate/Product | Description |
| 1 | Ethyl arylthiocarbamoyl-cyanoacetate, Hydroxylamine | 5-Aminoisoxazole derivative | Cyclization reaction to form the isoxazole ring. researchgate.net |
| 2 | 5-Aminoisoxazole derivative, Ethyl chloroformate | This compound | Nucleophilic acyl substitution to form the carbamate. |
The versatility of the isoxazole ring allows for various synthetic strategies. The most common is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov This reaction can be catalyzed by various metals or proceed under metal-free conditions. nih.gov The nitrile oxide, often generated in situ from an aldoxime, acts as the 1,3-dipole that reacts with the dipolarophile (the alkyne) to form the five-membered isoxazole ring. nih.govmdpi.com Should a suitably functionalized alkyne be used, a precursor to 5-aminoisoxazole could be synthesized via this route as well.
Transition State Analysis in Isoxazole Chemistry
Computational studies have provided significant insights into the transition states of reactions involving isoxazole synthesis. For the widely employed 1,3-dipolar cycloaddition reaction to form isoxazoles, two primary mechanisms have been proposed: a concerted pericyclic pathway and a stepwise mechanism involving a diradical intermediate. nih.gov
Computational investigations have explored these pathways, with density functional theory (DFT) calculations often being used to determine the energetics of the transition states. These studies help in understanding the regioselectivity of the cycloaddition, which is crucial for synthesizing specifically substituted isoxazoles. researchgate.net For instance, in the cycloaddition of nitrile oxides with alkynes, the electronic nature of the substituents on both the nitrile oxide and the alkyne influences the energy of the transition state, thereby dictating the preferred regioisomer.
Kinetic Studies and Reaction Rate Determinants for Carbamate Transformations
Kinetic studies provide quantitative data on reaction rates and help identify the factors that control them. For carbamate formation, the rate is generally dependent on the nucleophilicity of the amine and the electrophilicity of the carbamoylating agent.
In the context of this compound formation from 5-aminoisoxazole and ethyl chloroformate, the reaction rate would be influenced by several factors:
Nucleophilicity of the Amino Group: The electron-withdrawing nature of the isoxazole ring can decrease the nucleophilicity of the 5-amino group compared to a simple alkylamine. This would likely result in a slower reaction rate.
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often used for such reactions as they can solvate the transition state and facilitate the departure of the leaving group.
Temperature: As with most chemical reactions, an increase in temperature would generally lead to an increase in the reaction rate, as described by the Arrhenius equation.
Presence of a Base: The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the HCl that is formed. The base can also influence the reaction rate by deprotonating the amine, although this is less likely to be the rate-determining step for a neutral amine reacting with an acyl chloride.
Kinetic investigations into the formation of carbamates from amines and carbon dioxide have shown that the rate-limiting step can be either the carbon-nitrogen bond formation or a subsequent proton transfer, depending on the basicity of the amine. researchgate.netresearchgate.net While the reaction with ethyl chloroformate is mechanistically different, these studies highlight the importance of the amine's electronic properties in determining the reaction kinetics.
Factors Influencing the Rate of Isoxazolyl Carbamate Formation:
| Factor | Influence on Reaction Rate | Rationale |
| Electron-withdrawing groups on the isoxazole ring | Decrease | Reduce the nucleophilicity of the 5-amino group. |
| Polar aprotic solvent | Increase | Stabilize the charged transition state. |
| Increased temperature | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. |
| Presence of a suitable base | Increase | Neutralizes the acid byproduct, driving the reaction to completion. |
Structural Elucidation and Spectroscopic Characterization of Ethyl Isoxazol 5 Ylcarbamate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR techniques, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most direct insight into the molecular framework of Ethyl isoxazol-5-ylcarbamate.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a signal for the N-H proton of the carbamate (B1207046), and signals for the protons on the isoxazole (B147169) ring. The chemical shifts (δ) are indicative of the electronic environment of each proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the carbamate, the carbons of the isoxazole ring, and the two carbons of the ethyl group. The chemical shifts provide evidence for the functional groups present.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Isoxazole C-H | 6.0 - 8.5 | 95.0 - 110.0 |
| Isoxazole C-N | - | 150.0 - 160.0 |
| Isoxazole C-O | - | 165.0 - 175.0 |
| Carbamate N-H | 8.0 - 10.0 | - |
| Carbonyl C=O | - | 150.0 - 155.0 |
| Methylene (B1212753) -CH₂- | 4.0 - 4.5 (quartet) | 60.0 - 65.0 |
| Methyl -CH₃ | 1.0 - 1.5 (triplet) | 14.0 - 15.0 |
Note: These are predicted values based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signal of the isoxazole ring proton to its respective ¹³C signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the molecular fragments. For example, correlations would be expected between the N-H proton and the carbonyl carbon, as well as the isoxazole ring carbon it is attached to. Correlations between the ethyl group protons and the carbonyl carbon would also be anticipated.
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of the synthesized compound. The experimentally determined exact mass should be in close agreement with the theoretically calculated mass for the molecular formula C₆H₈N₂O₃.
In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions. The analysis of this fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the carbamate, cleavage of the isoxazole ring, and loss of carbon dioxide from the carbamate moiety.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment |
|---|---|
| 156 | [M+H]⁺ (Molecular Ion + H) |
| 111 | [M - OCH₂CH₃]⁺ |
| 83 | [Isoxazole-NH₂]⁺ |
| 70 | [Isoxazole ring fragment]⁺ |
Note: The fragmentation pattern can be influenced by the ionization technique used.
Computational Chemistry and Theoretical Modeling of Ethyl Isoxazol 5 Ylcarbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to constructing a detailed picture of the electronic environment of ethyl isoxazol-5-ylcarbamate. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure, from which numerous properties can be derived. Theoretical studies on isoxazole (B147169) derivatives consistently employ these methods to optimize molecular geometries and compute essential electronic and structural parameters. nih.gov This approach allows for a comprehensive understanding of how substitutions and functional groups influence the chemical reactivity of the isoxazole core. nih.gov
Density Functional Theory (DFT) has become a primary tool for investigating isoxazole derivatives due to its favorable balance of computational cost and accuracy. nih.govirjweb.com The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, often paired with basis sets like 6-311G++(d,p), is commonly used to perform geometry optimizations and calculate the electronic properties of these heterocyclic systems. irjweb.comnih.gov
| Parameter | Description | Typical Calculated Value (a.u.) |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its ground state; a measure of its stability. | -600 to -800 |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 2.0 - 4.0 Debye |
| Zero-Point Vibrational Energy | The energy of the molecule in its lowest vibrational state at 0 K. | ~120 kcal/mol |
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the nucleophile or electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as the electrophile. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy corresponds to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, FMO analysis can pinpoint the most probable sites for nucleophilic and electrophilic attack by examining the spatial distribution and coefficients of these orbitals across the molecule.
| Orbital | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | -1.0 to -2.0 | Indicates electron-accepting ability (electrophilicity). |
| ΔE (HOMO-LUMO Gap) | 4.5 to 6.5 | Correlates with chemical stability and reactivity. |
Conformational Analysis and Energy Landscapes of Isoxazolyl Carbamates
The presence of the flexible ethyl carbamate (B1207046) side chain (–NH–CO–O–Et) introduces significant conformational complexity to the molecule. Conformational analysis is therefore essential for understanding the three-dimensional shapes available to this compound and their relative stabilities. Such studies involve systematically rotating the key single bonds (dihedral angles) and calculating the corresponding energy to map out the potential energy surface (PES). nih.gov
For this molecule, the critical dihedral angles would be around the C5(isoxazole)–N(carbamate) bond and the N(carbamate)–C(carbonyl) bond. The latter is particularly important as it can lead to different planar arrangements of the carbamate group, analogous to cis/trans isomers in amides. nih.govchemrxiv.org By identifying the global and local energy minima on the PES, the most stable and populated conformations at a given temperature can be determined. chemrxiv.org This information is vital, as the biological activity and chemical reactivity of a molecule are often dictated by a specific low-energy conformation.
| Conformer | Key Dihedral Angle (C5-N-C=O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 (Global Minimum) | ~180° | 0.00 | Most stable, likely with a trans-like carbamate configuration. |
| 2 (Local Minimum) | ~0° | +2.5 | Less stable, cis-like carbamate configuration. |
| 3 (Local Minimum) | ~-90° | +4.0 | Non-planar (gauche) conformation of the side chain. |
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational modeling is a powerful tool for predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from DFT calculations, one can forecast how this compound will behave in various chemical transformations. For instance, the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution on the molecule, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.
Furthermore, FMO theory is instrumental in predicting the outcomes of pericyclic reactions, such as the [3+2] cycloaddition reactions commonly used to synthesize the isoxazole ring. researchgate.netnih.gov The relative energies and orbital coefficients of the HOMO and LUMO of the reactants can explain and predict the regioselectivity of such reactions. nih.govresearchgate.net The weak N–O bond in the isoxazole ring is a known site for potential ring-cleavage reactions under certain conditions, a reactivity pattern that can be explored through computational modeling of reaction pathways. researchgate.net
Simulation of Spectroscopic Properties for Enhanced Elucidation
A significant application of computational chemistry is the simulation of spectroscopic data, which serves as an invaluable aid in structure verification and interpretation of experimental results. For this compound, methods like DFT can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
Calculated NMR chemical shifts, often computed using the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental data to assign specific signals to the correct nuclei. Similarly, the calculation of vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum to specific molecular motions (e.g., C=O stretch, N-H bend). While there are often systematic differences between calculated and experimental values, they typically show a strong linear correlation, allowing for confident structural assignments. acs.org
| Spectroscopic Data | Calculated Value | Expected Experimental Value | Assignment |
|---|---|---|---|
| ¹H NMR (δ, ppm) | 8.1 | ~7.9 | N-H (carbamate) |
| ¹³C NMR (δ, ppm) | 155.2 | ~154.0 | C=O (carbamate) |
| IR Frequency (cm⁻¹) | 1735 | ~1720 | C=O stretch |
| IR Frequency (cm⁻¹) | 3350 | ~3320 | N-H stretch |
Applications of Ethyl Isoxazol 5 Ylcarbamate As a Synthetic Intermediate
Building Block in Complex Organic Synthesis
The isoxazole (B147169) framework is a recognized structural motif in a multitude of biologically active molecules and natural products. mdpi.comnih.gov Compounds containing the isoxazole ring often exhibit a wide range of pharmacological properties. nih.govresearchgate.net The utility of isoxazole derivatives as building blocks stems from the ring's ability to act as a stable scaffold that can be functionalized, or as a masked functionality that can be revealed through ring-opening reactions.
While direct examples of Ethyl isoxazol-5-ylcarbamate in the total synthesis of complex molecules are scarce in the literature, the related 5-aminoisoxazole derivatives are employed in the construction of more elaborate molecular architectures. nih.govresearchgate.net The carbamate (B1207046) group in this compound can be hydrolyzed to the corresponding 5-aminoisoxazole, which can then participate in various coupling reactions to build larger, more complex structures.
Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis
| Transformation | Reagents and Conditions | Potential Product | Application |
|---|---|---|---|
| Hydrolysis | Acid or base catalysis | 5-Aminoisoxazole | Precursor for amide bond formation |
| N-Alkylation | Alkyl halide, base | N-Alkyl-5-(ethylcarbamoyl)isoxazole | Introduction of side chains |
Precursor for Diverse Heterocyclic Compound Libraries
The creation of libraries of diverse heterocyclic compounds is a cornerstone of modern drug discovery. The isoxazole ring is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in various biological interactions. nih.gov this compound, through modification of its functional groups, can theoretically serve as a starting point for the generation of a library of isoxazole-based compounds.
The carbamate nitrogen can be derivatized, and the isoxazole ring itself can undergo transformations. For instance, the isoxazole ring can be reductively cleaved to reveal a β-hydroxy ketone or a γ-amino alcohol, which can then be used in subsequent cyclization reactions to form new heterocyclic rings. This latent functionality makes isoxazoles valuable precursors in diversity-oriented synthesis.
Table 2: Potential Heterocyclic Scaffolds Accessible from Isoxazole Precursors
| Starting Material Class | Transformation | Resulting Heterocycle |
|---|---|---|
| 5-Aminoisoxazole | Condensation with dicarbonyl compounds | Fused pyrimidines |
| Isoxazole | Ring-opening/recyclization | Pyrroles, Pyridines |
Role in Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools in the synthesis of polycyclic systems. Isoxazole derivatives are known to participate in various annulation strategies. acs.org One common approach involves the thermal or metal-catalyzed ring opening of the isoxazole to generate a reactive intermediate, such as a vinylogous nitrile oxide or an enaminone, which then undergoes an intramolecular cyclization to form a new ring. acs.org
While specific examples detailing the role of this compound in annulation reactions are not prominent, the general reactivity of the isoxazole ring suggests its potential in such transformations. For instance, a suitably functionalized derivative of this compound could be designed to undergo an intramolecular annulation to construct fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. acs.orgrsc.org The development of asymmetric isoxazole annulation reactions is also an area of active research. umt.edu
Table 3: Examples of Annulation Reactions Involving Isoxazole Derivatives
| Isoxazole Derivative | Reaction Type | Product Class |
|---|---|---|
| Substituted Isoxazole | Ring-opening annulation | Pyrroles, Pyridines acs.org |
| Isoxazole with pendant functional group | Intramolecular cycloaddition | Fused isoxazolines |
Future Directions and Emerging Research Avenues for Ethyl Isoxazol 5 Ylcarbamate Research
Development of Novel and Sustainable Synthetic Methodologies
A primary focus of future research will be the development of environmentally benign and efficient synthetic routes to Ethyl isoxazol-5-ylcarbamate. Traditional synthetic methods for isoxazoles often involve hazardous reagents, toxic solvents, and harsh reaction conditions, which pose environmental and health concerns. bohrium.com Green chemistry principles are therefore becoming central to the design of new synthetic pathways. bohrium.commdpi.com
Key research avenues include:
Water-Mediated Reactions: Exploring water as a solvent for the synthesis of the isoxazole (B147169) core offers significant environmental benefits. nih.govmdpi.com Research could adapt existing protocols, such as the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride, to aqueous media, potentially eliminating the need for catalysts and simplifying work-up procedures. nih.govnih.gov
Energy-Efficient Synthesis: The application of microwave irradiation and ultrasonic-assisted methods represents a promising direction. bohrium.commdpi.com These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. bohrium.commdpi.com
Catalyst Innovation: The development and use of recyclable heterogeneous catalysts can minimize waste and improve the sustainability of the synthesis. bohrium.com Furthermore, metal-free synthetic routes, such as TEMPO-catalyzed air oxidation, provide a greener alternative to traditional metal-catalyzed reactions. nih.gov
Atom Economy: Designing one-pot, multi-component reactions (MCRs) is crucial for maximizing atom economy. mdpi.commdpi.com Future work could focus on developing an MCR for this compound that combines several synthetic steps into a single, efficient operation, thereby reducing waste and purification efforts. mdpi.com
| Methodology | Traditional Approach | Emerging Sustainable Approach | Potential Advantages of Sustainable Approach |
|---|---|---|---|
| Solvent | Organic solvents (e.g., THF, DMF) | Water, Deep Eutectic Solvents (DES), Ionic Liquids (ILs) nih.gov | Reduced toxicity, lower cost, improved safety, easier work-up. mdpi.comnih.gov |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication bohrium.commdpi.com | Shorter reaction times, higher yields, reduced energy consumption. bohrium.com |
| Catalysis | Homogeneous metal catalysts | Recyclable heterogeneous catalysts, metal-free catalysts (e.g., TEMPO) bohrium.comnih.gov | Catalyst reusability, reduced metal contamination, lower environmental impact. bohrium.com |
| Process | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions mdpi.com | Increased efficiency, higher atom economy, reduced waste generation. mdpi.com |
Exploration of New Reactivity Modes and Transformation Pathways
Beyond improving its synthesis, future research will likely explore the latent reactivity of the this compound molecule. The isoxazole ring is not merely a stable scaffold but can participate in various chemical transformations, serving as a versatile intermediate for the synthesis of other complex molecules.
Emerging areas of exploration include:
Skeletal Rearrangements: The isoxazole ring can undergo rearrangements to form other valuable heterocyclic systems. rsc.org Future studies could investigate photochemical or thermal conditions to transform this compound into novel oxazole (B20620), pyrazole (B372694), or ketenimine intermediates, thereby expanding its synthetic utility. rsc.org
Domino and Cascade Reactions: Designing domino reactions starting from this compound could provide rapid access to complex molecular architectures. mdpi.com For instance, a domino sequence involving a Michael addition followed by a cyclization could be developed to build polycyclic structures with potential biological activity. mdpi.com
Regioselective Functionalization: Developing methods for the precise and selective functionalization of the isoxazole ring is a key objective. Techniques like transition-metal-catalyzed cross-coupling or directed lithiation could be adapted to introduce a variety of substituents at specific positions, allowing for the fine-tuning of the molecule's properties. nih.govumt.edu
Cycloaddition Reactions: The isoxazole ring itself can act as a synthon in cycloaddition reactions. nih.gov The [3+2] cycloaddition of nitrile oxides with alkynes is a classic method for isoxazole synthesis, and exploring the reverse or alternative cycloaddition pathways could lead to novel molecular scaffolds. nih.govnih.gov
| Transformation Type | Description | Potential Products from this compound | Reference Reaction Type |
|---|---|---|---|
| Skeletal Rearrangement | Ring-opening and re-closing to form a different heterocycle. | Oxazole, Pyrazole, or Azirine derivatives. | Photochemical rearrangement of isoxazoles. rsc.org |
| Domino Reaction | A sequence of intramolecular reactions to build complexity. | Polycyclic systems incorporating the original atoms. | Domino Kinugasa/Michael reactions. mdpi.com |
| Ring-Opening | Cleavage of the N-O bond to generate a linear intermediate. | Enaminones or β-hydroxy nitriles. | Reductive cleavage of the isoxazole ring. |
| Cross-Coupling | Introduction of new C-C or C-Heteroatom bonds. | Aryl-, alkyl-, or amino-substituted isoxazoles. | Palladium-catalyzed coupling reactions. nih.gov |
Advanced Computational Studies for Rational Design and Mechanism Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization of isoxazole-based compounds. nih.gov Applying these methods to this compound can provide deep insights into its chemical behavior and guide the rational design of new analogues with enhanced properties.
Future computational research should focus on:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis and transformation of this compound. nih.govmdpi.com This allows for the calculation of activation barriers and the stabilization of intermediates, providing a theoretical foundation for optimizing reaction conditions. mdpi.com
Rational Drug Design: For medicinal chemistry applications, computational tools are invaluable. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of this compound derivatives with their biological activity. researchgate.net Molecular docking and molecular dynamics simulations can predict the binding modes of these compounds with biological targets, such as enzymes or receptors, guiding the design of more potent and selective agents. nih.govnih.gov
Predicting Physicochemical Properties: Computational models can predict key properties like solubility, stability, and electronic characteristics. This information is crucial for understanding the molecule's behavior and for designing derivatives with improved pharmacokinetic profiles. nih.gov
| Computational Method | Application | Expected Outcome for this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, geometry optimization, and reaction energetics. nih.gov | Prediction of reactivity, understanding of reaction mechanisms, and calculation of spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity. researchgate.net | Building predictive models to guide the design of derivatives with enhanced biological potency. researchgate.net |
| Molecular Docking | Predicting the preferred orientation of a molecule when bound to a target. nih.gov | Identifying potential biological targets and understanding key binding interactions. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules over time. nih.gov | Assessing the stability of ligand-protein complexes and understanding dynamic behavior in a biological environment. |
Integration with Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow processes is revolutionizing chemical manufacturing. acs.org Integrating flow chemistry and automation into the synthesis of this compound and its derivatives can offer substantial improvements in efficiency, safety, and scalability. researchgate.netnih.gov
Promising future directions include:
Continuous Flow Synthesis: Developing a telescoped, multi-step flow synthesis for this compound would streamline its production. researchgate.netdurham.ac.uk Flow reactors provide superior heat and mass transfer, allowing for reactions to be run safely at higher temperatures and pressures, which can accelerate reaction rates and improve yields. rsc.orgresearchgate.net This approach is particularly advantageous for handling potentially unstable intermediates or exothermic reactions. researchgate.net
Automated Reaction Optimization: Automated flow platforms can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, residence time, stoichiometry). This high-throughput approach can significantly accelerate the optimization of synthetic routes, saving time and resources. durham.ac.uk
On-Demand Library Synthesis: The combination of flow chemistry with automated purification and analysis enables the rapid, on-demand synthesis of libraries of this compound derivatives. durham.ac.uk These libraries are essential for structure-activity relationship studies in drug discovery programs.
Process Intensification: Flow chemistry facilitates process intensification, leading to smaller manufacturing footprints, reduced solvent and energy consumption, and lower waste generation compared to batch processing. acs.org
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantages of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent due to high surface-area-to-volume ratio. researchgate.net | Improved safety for exothermic reactions, better temperature control. researchgate.net |
| Scalability | Often requires re-optimization for scale-up. | Scalable by running the process for a longer time ("scaling out"). | More predictable and linear scalability. |
| Safety | Large volumes of hazardous materials. | Small reaction volumes at any given time. rsc.org | Inherently safer for hazardous reactions or unstable intermediates. rsc.org |
| Process Control | Difficult to precisely control parameters. | Precise control over residence time, temperature, and mixing. rsc.org | Improved reproducibility and product consistency. |
| Integration | Multi-step processes require manual transfer and purification. | Can "telescope" multiple steps into one continuous process. durham.ac.uk | Reduced manual labor, minimized waste, and faster production times. acs.org |
Q & A
Q. How can researchers reconcile discrepancies between theoretical and experimental yields in scaled-up syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
